Gabapentin Hydrochloride
Overview
Description
Gabapentin Hydrochloride is a pharmaceutical compound primarily used as an anticonvulsant and analgesic. It is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and was first approved for use in the United States in 1993 . This compound is commonly prescribed for the management of peripheral neuropathic pain, postherpetic neuralgia, and partial-onset seizures .
Mechanism of Action
Target of Action
Gabapentin Hydrochloride, also known as Gabapentin HCl, primarily targets the auxiliary α2δ-1 subunit of voltage-gated calcium channels in the central nervous system . This subunit plays a crucial role in controlling neuronal excitability .
Mode of Action
Instead, it binds to the α2δ-1 subunit, blocking the excitatory influx of calcium . This interaction modulates the release of excitatory neurotransmitters, which participate in epileptogenesis and nociception . Gabapentin HCl also reduces the expression and phosphorylation of CaMKII via modulation of ERK1/2 phosphorylation .
Biochemical Pathways
Gabapentin HCl affects several biochemical pathways. It inhibits glutamate release and interferes with the activation of NMDA receptors . It also enhances GABA synthesis and increases cell-surface expression of δGABA_A receptors . These actions contribute to its antinociceptive, anticonvulsant, and anxiolytic-like effects . Gabapentin HCl also inhibits NF-kB activation and subsequent production of inflammatory cytokines .
Pharmacokinetics
Gabapentin HCl has a wide therapeutic index and lacks appreciable metabolism, making it unlikely to participate in pharmacokinetic drug interactions . Its absorption is variable, occurring from the proximal small bowel by the L-amino transport system, a saturable process that is dose-dependent .
Result of Action
The molecular and cellular effects of Gabapentin HCl’s action include the inhibition of nerve injury-induced trafficking of α1 pore-forming units of calcium channels from the cytoplasm to the plasma membrane of pre-synaptic terminals of dorsal root ganglion neurons and dorsal horn neurons . This results in the inhibition of the release of excitatory neurotransmitters, thereby treating neuropathic pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Gabapentin HCl. For instance, Gabapentin HCl is an emerging contaminant frequently detected in water bodies across the globe . Studies using zebrafish as a model organism have shown that Gabapentin HCl can cause malformation of embryos and abnormal movements at concentrations exceeding 50 mg L^−1 . No significant developmental effects were observed at environmentally relevant concentrations .
Biochemical Analysis
Biochemical Properties
Gabapentin Hydrochloride interacts with several enzymes, proteins, and other biomolecules. It binds to the alpha-2-delta protein subunit of voltage-gated calcium channels in the central nervous system, thereby blocking the excitatory influx of calcium . This interaction plays a crucial role in its biochemical reactions .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by inhibiting glutamate release and interfering with the activation of NMDA receptors . It also enhances GABA synthesis and increases cell-surface expression of δGABA_A receptors, contributing to its antinociceptive, anticonvulsant, and anxiolytic-like effects .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by binding to the Cavα2δ-1 subunit of voltage-gated calcium channels . This binding interaction blunts the Cavα2δ-1 mediated regulation of forward and reverse trafficking of the N-type calcium channel Cav2.2 subunit .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to increase the temporal summation pain threshold in skin compared with placebo . It also significantly reduces the area under the pain intensity curve to hypertonic saline injections in the muscle .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study on horses, this compound was found to be beneficial in the treatment of epilepsy, as well as chronic, neuropathic, and post-operative pain .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is absorbed solely via facilitated transport by the LAT1 transporter within the intestines . This process is saturable, meaning the oral bioavailability of this compound is inversely proportional to the administered dose .
Transport and Distribution
This compound is transported and distributed within cells and tissues via the LAT1 transporter . This transporter facilitates the absorption of this compound in the intestines .
Subcellular Localization
Given its interactions with various cellular components such as the alpha-2-delta protein subunit of voltage-gated calcium channels, it can be inferred that this compound is likely to be localized in areas where these components are present .
Preparation Methods
Gabapentin Hydrochloride can be synthesized through several methods. One common synthetic route involves the Hofmann rearrangement of 1,1-cyclohexane diacetic acid monoamide . The process includes the following steps:
Formation of 1,1-cyclohexane diacetic acid monoamide: This intermediate is obtained from 1,1-cyclohexane diacetic acid anhydride using an ammonia precursor or pre-generated ammonia-isopropanol solution.
Hofmann rearrangement: The monoamide is subjected to Hofmann rearrangement using sodium hypobromite at temperatures ranging from -5°C to -10°C, followed by acidification with hydrochloric acid to obtain this compound.
Chemical Reactions Analysis
Gabapentin Hydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although these reactions are not commonly employed in its pharmaceutical applications.
Substitution Reactions: The compound can undergo substitution reactions, particularly involving its amino and carboxyl groups.
Common reagents and conditions: Sodium hypobromite is commonly used in the Hofmann rearrangement, while hydrochloric acid is used for acidification.
Major products: The primary product of these reactions is this compound itself, with minimal by-products when the reactions are carefully controlled.
Scientific Research Applications
Gabapentin Hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Gabapentin Hydrochloride is structurally and functionally related to other GABA derivatives, such as pregabalin . While both compounds bind to the alpha-2-delta subunit of calcium channels, pregabalin has a higher binding affinity and is often used for similar therapeutic indications . Other similar compounds include vigabatrin and tiagabine, which also target GABAergic pathways but have different mechanisms of action and clinical applications .
Properties
IUPAC Name |
2-[1-(aminomethyl)cyclohexyl]acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h1-7,10H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUDZAQEMFGLEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208880 | |
Record name | Gabapentin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80208880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60142-95-2 | |
Record name | Gabapentin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60142-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gabapentin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060142952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gabapentin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80208880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(aminomethyl)cyclohexaneacetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.414 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GABAPENTIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0PY5N5AFW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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